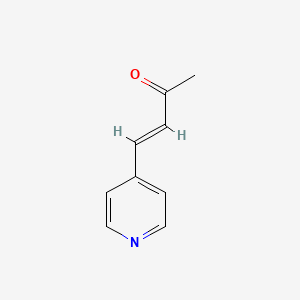

4-(4-Pyridinyl)-3-buten-2-one

Description

Significance and Research Context in Organic Chemistry

The importance of 4-(4-Pyridinyl)-3-buten-2-one in organic chemistry stems from its role as a versatile intermediate and building block in the synthesis of more complex molecules. The pyridine (B92270) moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. atamanchemicals.comresearchgate.net The α,β-unsaturated ketone functionality is a key reactive group that participates in a wide array of chemical transformations.

Research has shown that derivatives of this compound are crucial in the synthesis of various pharmaceutical agents. For instance, 4-(dimethylamino)-3-(4-pyridinyl)-3-buten-2-one and 4-ethoxy-3-(4-pyridinyl)-3-buten-2-one are used as intermediates in the industrial production of milrinone, a cardiovascular drug. doaj.orgscispace.com The synthesis of these intermediates often starts from 4-picoline. doaj.org

Historical Trajectory of α,β-Unsaturated Ketones and Pyridine Derivatives in Chemical Research

The study of both α,β-unsaturated ketones and pyridine derivatives has a long and rich history in chemical research, contributing significantly to the development of modern organic synthesis.

α,β-Unsaturated Ketones: The exploration of α,β-unsaturated ketones, also known as enones, dates back to early investigations into condensation reactions. The reactivity of the conjugated system, with its electrophilic β-carbon and the carbonyl group, has made it a cornerstone of synthetic organic chemistry. Landmark reactions like the Michael addition and the Robinson annulation, which rely on the unique reactivity of enones, have been fundamental in constructing complex cyclic and acyclic molecules. Over the years, research has expanded to include a vast number of transformations, such as conjugate additions, cycloadditions, and reductions, making enones one of the most versatile functional groups. nih.govorgsyn.org

Pyridine Derivatives: The history of pyridine chemistry began with its isolation from coal tar in the 19th century. wikipedia.orgnih.gov Early structural elucidation by Wilhelm Körner and James Dewar in the late 1860s and early 1870s proposed its benzene-like structure with a nitrogen atom replacing a C-H unit, a theory later confirmed experimentally. atamanchemicals.com The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine from acetylene (B1199291) and hydrogen cyanide. atamanchemicals.com A major breakthrough in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, developed in 1881, which remains a widely used method. atamanchemicals.comwikipedia.org The Chichibabin pyridine synthesis, reported in 1924, provided another important route, particularly for unsubstituted pyridine. wikipedia.org The discovery of the pyridine ring in essential natural products like vitamins (e.g., niacin) and coenzymes further fueled research into its derivatives. researchgate.net

Distinctive Structural Features and Their Implications for Research Paradigms

The structure of this compound is characterized by the juxtaposition of a pyridine ring and an enone system. This combination gives rise to a unique set of electronic and steric properties that have significant implications for its reactivity and use in research.

The pyridine ring, being an electron-deficient aromatic system, influences the electronic properties of the conjugated enone. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal catalysts, which can be exploited to control the stereochemistry of reactions. researchgate.net The position of the nitrogen atom relative to the butenone side chain is crucial; in the 4-pyridinyl isomer, the nitrogen is at the para position, which allows for extended conjugation and electronic communication through the ring.

The α,β-unsaturated ketone moiety is a classic Michael acceptor, making the β-carbon susceptible to nucleophilic attack. The carbonyl group itself can undergo nucleophilic addition. The presence of the pyridine ring can modulate the reactivity of these sites. For example, protonation or quaternization of the pyridine nitrogen can enhance the electrophilicity of the enone system, making it more reactive towards nucleophiles.

The planar nature of the pyridine ring and the conjugated double bond system also have implications for the design of new materials and catalysts. The rigid structure can be incorporated into larger polymeric or supramolecular assemblies.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Phenyl-3-buten-2-one | 122-57-6 | C10H10O | 146.19 |

| 4-(4-Methylphenyl)-3-buten-2-one | 3160-38-1 | C11H12O | 160.21 |

| 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one | 88349-61-5 | C11H13NO2 | 191.23 |

| Pyridine | 110-86-1 | C5H5N | 79.10 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(E)-4-pyridin-4-ylbut-3-en-2-one |

InChI |

InChI=1S/C9H9NO/c1-8(11)2-3-9-4-6-10-7-5-9/h2-7H,1H3/b3-2+ |

InChI Key |

JCTPLVWHJQUYBY-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=NC=C1 |

Canonical SMILES |

CC(=O)C=CC1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 4 Pyridinyl 3 Buten 2 One

Established Synthetic Routes to 4-(4-Pyridinyl)-3-buten-2-one

The most common and established methods for synthesizing this compound involve the condensation of an aromatic aldehyde with a ketone, a reaction known as the Claisen-Schmidt condensation. wikipedia.org This reaction can be catalyzed by either a base or an acid.

The base-catalyzed Claisen-Schmidt condensation is a widely used method for preparing α,β-unsaturated ketones. taylorandfrancis.com This reaction involves the condensation of an aldehyde or ketone that has an α-hydrogen with a carbonyl compound that lacks an α-hydrogen. wikipedia.org In the synthesis of this compound, 4-pyridinecarboxaldehyde (B46228) (which lacks α-hydrogens) serves as the electrophile, and acetone (B3395972) acts as the nucleophile after being deprotonated by a base to form an enolate. vedantu.com

The reaction is typically carried out using aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) as the catalyst. taylorandfrancis.com The base abstracts a proton from the α-carbon of acetone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, this compound. uomustansiriyah.edu.iq The dehydration step is often spontaneous under the reaction conditions because it leads to a highly conjugated system involving the aromatic pyridine (B92270) ring and the carbonyl group. uomustansiriyah.edu.iq

General Procedure: A suitable aromatic aldehyde (4-pyridinecarboxaldehyde) and an aliphatic ketone (acetone) are dissolved in a solvent like ethanol. rsc.org An aqueous solution of a base, such as 10% NaOH, is added dropwise to the stirring mixture. rsc.org The reaction is typically stirred at room temperature for several hours. rsc.org After completion, the mixture is poured into ice water and neutralized to precipitate the product, which can then be purified. rsc.org

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| NaOH | 4-Pyridinecarboxaldehyde, Acetone | Ethanol/Water | Room Temp, 24h | 59-90% (general range for similar reactions) | rsc.org |

| Piperidine | 2-hydroxy-5-methylacetophenone, 4-pyridinecarboxaldehyde | Ethanol | Room Temp | Good yields | niscpr.res.in |

This table presents typical conditions for base-catalyzed aldol condensations. The yield for the specific synthesis of this compound can vary.

Acid-catalyzed condensation provides an alternative route to this compound. In this method, the acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the enol form of the ketone.

The general procedure involves dissolving the aldehyde and ketone in a solvent like acetic acid, followed by the dropwise addition of a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄). rsc.org The reaction mixture is stirred, typically at room temperature, for an extended period. rsc.org Workup involves pouring the mixture into ice water, neutralizing it with a base, and extracting the product with an organic solvent. rsc.org While effective, acid-catalyzed methods can sometimes lead to lower yields compared to base-catalyzed approaches for certain substrates. taylorandfrancis.com

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| H₂SO₄ | 4-Pyridinecarboxaldehyde, Acetone | Acetic Acid | Room Temp, 24h | 42-71% (general range for similar reactions) | rsc.org |

This table presents typical conditions for acid-catalyzed aldol condensations. The specific yield for this compound may vary.

The Vilsmeier-Haack reaction is a powerful method for the formylation of activated aromatic and heteroaromatic compounds. ijpcbs.com The Vilsmeier reagent, typically a halomethyleniminium salt generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), can also be used to construct heterocyclic rings, including pyridines. ijpcbs.comresearchgate.net While not a direct synthesis of this compound itself, the Vilsmeier reaction is employed to create functionalized pyridine analogs. ijpcbs.comdntb.gov.ua For instance, enamines or related activated compounds can react with the Vilsmeier reagent, leading to cyclization and the formation of a substituted pyridine ring. clockss.org This methodology allows for the synthesis of highly substituted pyridin-2(1H)-ones and other complex pyridine derivatives that would be difficult to access through other means. acs.org

Novel Synthetic Methodologies and Green Chemistry Principles

Recent research has focused on developing more efficient, environmentally benign, and selective methods for synthesizing chalcone-like compounds such as this compound.

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. In the context of Claisen-Schmidt condensations, several green methodologies have been explored. One approach involves performing the reaction in the absence of a solvent, which has been reported to give quantitative yields using sodium hydroxide as a base. wikipedia.org Another sustainable technique is the use of ultrasound irradiation, which can significantly enhance reaction rates and yields. taylorandfrancis.com For example, the sonochemical-assisted Claisen-Schmidt condensation using basic activated carbons as catalysts has been shown to be an excellent green method for synthesizing chalcones. taylorandfrancis.com Furthermore, continuous flow synthesis has emerged as a scalable and efficient alternative to traditional batch processing, allowing for rapid reaction optimization and high throughput. units.it

Chemoselectivity: The Claisen-Schmidt condensation is inherently chemoselective. The reaction occurs between a ketone enolate (the nucleophile) and an aldehyde (the electrophile). vedantu.com Because aromatic aldehydes like 4-pyridinecarboxaldehyde lack α-hydrogens, they cannot enolize and self-condense, which prevents the formation of undesirable byproducts and simplifies the product mixture. vedantu.comuomustansiriyah.edu.iq This selectivity is a key advantage of the crossed aldol reaction for this class of compounds.

Regioselectivity: The synthesis is also highly regioselective. The new carbon-carbon bond forms specifically between the α-carbon of the ketone (acetone) and the carbonyl carbon of the aldehyde (4-pyridinecarboxaldehyde). This regiocontrol is a fundamental characteristic of the aldol condensation mechanism. Research into the regioselective synthesis of substituted pyridines often involves more complex strategies, such as the use of blocking groups or directed metalation to functionalize specific positions on the pyridine ring. acs.orgchemrxiv.org

Stereoselectivity: The dehydration of the aldol intermediate creates a carbon-carbon double bond, which can exist as either E (trans) or Z (cis) isomers. In most Claisen-Schmidt reactions, the E-isomer is the thermodynamically more stable and therefore the major product due to reduced steric hindrance. However, controlling the stereochemical outcome is an important aspect of modern synthesis. While the synthesis of this compound typically yields the E-isomer, specific reaction conditions or catalysts could potentially be used to influence the E/Z ratio. For instance, bakers' yeast has been used in the stereoselective reduction of the carbon-carbon double bond in related enones, demonstrating the potential for biocatalysis in controlling stereochemistry in these systems. oup.com

Derivatization and Structural Modification of the this compound Scaffold

The this compound framework, characterized by an α,β-unsaturated ketone conjugated to a pyridine ring, serves as a versatile synthon for a wide range of chemical modifications. Its reactivity is dominated by the electrophilic nature of the enone system and the nucleophilicity of the pyridine nitrogen, allowing for extensive derivatization. These modifications are pivotal for developing new chemical entities with tailored properties.

Strategies for Functional Group Transformations

The inherent reactivity of the enone and pyridine moieties within the this compound scaffold allows for a variety of functional group transformations. These reactions primarily target the carbon-carbon double bond and the carbonyl group, often leading to the formation of complex heterocyclic systems through cyclization pathways.

One of the most significant transformations is the use of this compound derivatives as precursors in the synthesis of bipyridine compounds. For instance, derivatives such as 4-ethoxy-3-(4-pyridinyl)-3-buten-2-one and 4-(dimethylamino)-3-(4-pyridinyl)-3-buten-2-one undergo condensation and cyclization with reagents like cyanoacetamide in the presence of a base. doaj.orgscispace.com This reaction constructs a second pyridinone ring, yielding 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile, a compound known as Milrinone. doaj.org

The electron-deficient double bond of the enone system is susceptible to reduction. Depending on the reaction conditions and the reducing agent employed, this can lead to the selective reduction of the alkene to form the corresponding saturated ketone, 4-(4-pyridinyl)-2-butanone, or the reduction of both the alkene and the ketone to yield the saturated alcohol, 4-(4-pyridinyl)-2-butanol. oup.com Furthermore, the ketone functionality itself can be oxidized, though this is less common, or transformed into other functional groups like imines or hydrazones by condensation with primary amines or hydrazines, respectively. These intermediates can then undergo further cyclization.

The scaffold is also a key building block for synthesizing other heterocyclic systems. uomus.edu.iq Cycloaddition reactions and condensation with binucleophiles are common strategies. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can produce isoxazoles. clockss.org These transformations highlight the role of the enone as a 1,3-dielectrophilic synthon for constructing five-membered heterocycles.

Table 1: Examples of Functional Group Transformations

| Starting Material Analogue | Reagent(s) | Transformation Type | Product Class |

| 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one | Cyanoacetamide, Base | Condensation/Cyclization | Bipyridine (Milrinone) doaj.orgscispace.com |

| This compound | Reducing Agent (e.g., NaBH₄) | Reduction | Saturated Ketone/Alcohol oup.com |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Hydrazine | Condensation/Cyclization | Pyrazole evitachem.com |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Ethylenediamine | Condensation/Cyclization | Diazepine derivative |

Synthesis of Substituted this compound Analogs and Derivatives

The synthesis of substituted analogs of this compound is primarily achieved through two main strategies: modifying the starting materials before the condensation reaction that forms the enone, or by direct modification of the pre-formed scaffold, most commonly via conjugate addition reactions.

The Michael reaction, or conjugate addition, is a cornerstone of the derivatization of this scaffold. libretexts.orgopenstax.org The β-carbon of the enone system is electrophilic and readily attacked by a wide range of nucleophiles. This allows for the introduction of diverse substituents at the 3-position of the butanone chain. Carbon nucleophiles, such as enolates from β-dicarbonyl compounds, and organometallic reagents like organocuprates, can be used to form new carbon-carbon bonds. libretexts.orgnsf.govresearchgate.net Heteroatom nucleophiles, including amines, thiols, and alkoxides, can also be added to generate a variety of analogs with modified physicochemical properties.

Another powerful method for generating derivatives is through palladium-catalyzed cross-coupling reactions, such as the Heck reaction. researchgate.net While often used to construct the parent scaffold itself (e.g., by coupling 4-vinylpyridine (B31050) with a suitable partner or 3-buten-2-one with a 4-halopyridine), this methodology can also be applied to create more complex, substituted analogs. For example, aryl or vinyl groups can be introduced at the vinylic positions of the butenone chain. researchgate.net

Furthermore, analogs can be synthesized by employing substituted starting materials in the initial aldol or Claisen-Schmidt condensation. Using a substituted pyridine-4-carboxaldehyde or a ketone other than acetone allows for the introduction of substituents on the pyridine ring or at the α-position of the enone system, respectively.

Table 2: Synthesis of Substituted Analogs and Derivatives

| Synthetic Method | Nucleophile/Reagent | Position of Modification | Product Type |

| Michael Addition | Malonate Esters | β-carbon of the enone | 1,5-Dicarbonyl Compound libretexts.orgopenstax.org |

| Michael Addition | Organolithium Reagents | β-carbon of the enone | Substituted Ketone nsf.gov |

| Heck Coupling | Aryl Iodides, Pd Catalyst | Vinylic position | Aryl-substituted enone researchgate.net |

| Condensation | Substituted Pyridine-4-carboxaldehyde | Pyridine Ring | Pyridyl-substituted analog |

| Condensation | Cyanoacetamide | Forms new fused ring | Bipyridine derivative doaj.orgscispace.com |

Chemical Reactivity and Mechanistic Investigations of 4 4 Pyridinyl 3 Buten 2 One

Nucleophilic and Electrophilic Addition Reactions

The reactivity of 4-(4-pyridinyl)-3-buten-2-one is characterized by its susceptibility to both nucleophilic and electrophilic attacks. The α,β-unsaturated ketone core provides two primary sites for nucleophilic addition: the carbonyl carbon (direct or 1,2-addition) and the β-carbon (conjugate or 1,4-addition). libretexts.org

Nucleophilic Addition:

Nucleophilic addition to α,β-unsaturated carbonyl compounds is a fundamental reaction in organic synthesis. dalalinstitute.com The regioselectivity of the attack—whether it occurs at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition)—is influenced by the nature of the nucleophile. Hard nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, attacking the harder electrophilic center of the carbonyl carbon. scribd.com In contrast, softer nucleophiles, like thiols or cuprates, preferentially undergo 1,4-addition (Michael addition) to the softer electrophilic β-carbon. scribd.coma2bchem.com This preference is explained by Hard and Soft Acid-Base (HSAB) theory. scribd.com

The reaction of 3-buten-2-one with a Grignard reagent like methylmagnesium bromide can result in a double addition product. scribd.com The initial product of conjugate addition is a resonance-stabilized enolate ion, which can then be protonated at the α-carbon to yield a saturated ketone. libretexts.org

Electrophilic Addition:

While less common for this class of compounds due to the electron-withdrawing nature of the carbonyl group, electrophilic addition can occur at the C=C double bond, particularly under conditions that activate the molecule. numberanalytics.com The pyridine (B92270) ring, with its basic nitrogen atom, can also be a site for electrophilic attack, such as protonation or alkylation, which in turn can modulate the reactivity of the entire molecule. The mechanism of electrophilic addition to a carbon-carbon multiple bond typically involves the formation of a carbocation intermediate after the initial attack by the electrophile. numberanalytics.comlibretexts.org This is followed by the attack of a nucleophile to form the final product. numberanalytics.com

Cycloaddition Reactions and Formation of Novel Heterocyclic Systems

The dienophilic nature of the α,β-unsaturated ketone system in this compound makes it a valuable partner in cycloaddition reactions, particularly the Diels-Alder reaction. nih.gov These reactions provide a powerful tool for the construction of complex cyclic and heterocyclic frameworks.

In inverse-electron-demand Diels-Alder reactions, electron-deficient heterodienes react with electron-rich dienophiles. nih.gov The butenone moiety can act as a dienophile, reacting with various dienes to form six-membered rings. For instance, the reaction of 3-buten-2-one with a nitrone can lead to the regio- and stereoselective formation of isoxazolidine (B1194047) cycloadducts. researchgate.net

Furthermore, the pyridine nucleus itself can participate in or influence cycloaddition reactions. The synthesis of novel heterocyclic systems can be achieved through intramolecular cycloadditions where the butenone side chain reacts with a suitably functionalized pyridine ring or an attached substituent. mdpi.com The development of new methods for synthesizing diheterocyclic compounds connected by an amidine linker has been achieved through the cycloaddition of heterocyclic azides with 2-cyanoacetamidines, followed by a rearrangement. nih.gov

The versatility of cycloaddition reactions involving butenone scaffolds is highlighted by their use in the synthesis of a variety of heterocyclic systems, including those containing pyrimidine, imidazole, isoxazole, and triazole rings. nih.gov

Catalytic Transformations Involving this compound as Substrate or Precursor

The butenone scaffold is a key structural motif in numerous catalytic transformations, serving as both a substrate for modification and a precursor for more complex molecular architectures.

Hydrodeoxygenation (HDO) is a crucial process for upgrading biomass-derived compounds into biofuels and valuable chemicals. acs.org The furan-containing analogue of the title compound, 4-(2-furyl)-3-buten-2-one (B1221072) (FAc), derived from the aldol (B89426) condensation of furfural (B47365) and acetone (B3395972), is a common model substrate for HDO studies. mdpi.comresearchgate.netmdpi.com The goal of HDO is to selectively remove oxygen atoms while minimizing hydrogenation of the carbon backbone. nih.gov

The HDO of FAc is a complex reaction network involving hydrogenation, dehydration, and ring-opening steps. mdpi.com The product distribution is highly dependent on the catalyst, support, and reaction conditions. For example, supported platinum catalysts have been extensively studied for the conversion of FAc to octane. rsc.org The acidity of the support plays a critical role; acidic supports promote dehydration and ring-opening reactions, leading to linear alcohols, while non-acidic supports may only lead to hydrogenation of the double bonds. researchgate.netrsc.org

Recent research has explored the use of various catalysts, including rhenium-based systems and bifunctional metal-loaded polymer-silica composites, to control the selectivity of FAc hydrodeoxygenation. mdpi.commdpi.com For instance, metallic rhenium catalysts have shown higher activity for the hydrogenation and rearrangement of FAc compared to rhenium oxide catalysts. mdpi.com The addition of lanthanum to NiCu catalysts has been found to enhance HDO activity by increasing the adsorption strength of the substrate. researchgate.net

A proposed reaction scheme for the transformation of FAc involves the initial hydrogenation of the aliphatic C=C bond to form 4-(2-furyl)-butan-2-one, followed by further hydrogenation of the furan (B31954) ring and carbonyl group, and subsequent ring opening and deoxygenation steps to yield alkanes like octane. mdpi.com

Table 1: Catalyst Performance in the Hydrodeoxygenation of 4-(2-furyl)-3-buten-2-one (FAc)

| Catalyst | Support | Key Findings | Reference |

|---|---|---|---|

| Pt | SiO₂, Al₂O₃, TiO₂, HTC, Beta, Al-SBA-15, WO₃–ZrO₂ | Support acidity influences dehydration and ring-opening, enhancing selectivity towards linear alcohols. | rsc.org |

| Re | Graphite | Metallic Re showed higher initial hydrogenation rates compared to Re oxide. | mdpi.com |

| (La-)NiCu | Various | Acidic supports enable furan ring opening. La addition enhances HDO activity. | researchgate.net |

| Mo | SBA-15 | Product distribution depends on the support (e.g., Zr-SBA, Al-SBA), with major products being hydrogenated and isomerized derivatives. | mdpi.com |

The development of asymmetric catalytic methods is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. nih.gov Butenone scaffolds are valuable prochiral substrates in a variety of asymmetric transformations. nih.govresearchgate.net

Asymmetric catalysis often relies on the ability of a chiral catalyst to differentiate between the two faces of a prochiral functional group, such as the C=C double bond in this compound. nih.gov This can be achieved through the use of chiral metal complexes or organocatalysts. researchgate.netchemrxiv.org For example, chiral peptide-based catalysts have been shown to be effective in a wide array of asymmetric transformations, including reactions involving ketone substrates. nih.gov

Research in this area focuses on developing catalysts that can control the stereochemical outcome of reactions such as conjugate additions, hydrogenations, and aldol reactions involving butenone-type structures. nih.govnih.gov The challenge often lies in achieving high enantioselectivity, especially when differentiating between sterically similar groups. researchgate.net The use of scaffold-oriented approaches, where the catalyst structure is systematically modified, has been a successful strategy for developing highly selective catalysts. chemrxiv.org

Recent advances include the use of chiral Brønsted acids and Lewis acids to catalyze enantioselective reactions. mdpi.comnih.gov For instance, the combination of B(C₆F₅)₃ with a chiral co-catalyst can promote the asymmetric reduction of α,β-unsaturated substrates. mdpi.com

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity:

The photochemistry of α,β-unsaturated ketones is a rich field of study. Upon absorption of light, this compound can be excited to an electronically excited state, which can then undergo various reactions such as isomerization, cycloaddition, or fragmentation. acs.org The presence of the pyridine ring can influence the photophysical and photochemical properties of the molecule.

Studies on related compounds have shown that photochemical reactions can lead to C-C bond formation. For example, luminescent zirconium complexes have been used as photosensitizers to promote photochemical transformations. nsf.gov The photolysis of α-hydroperoxycarbonyls, which share some structural similarities with potential photooxidation products of butenones, has been investigated to understand their atmospheric chemistry. acs.org The kinetics of photochemical oxidation can be influenced by the presence of catalysts. researchgate.net

Electrochemical Reactivity:

Electrochemical methods, such as cyclic voltammetry, can provide valuable insights into the redox properties of this compound. The molecule can be either oxidized or reduced, and these processes can trigger subsequent chemical reactions. The reduction of the α,β-unsaturated ketone system is a common electrochemical transformation.

Studies on related zirconium complexes with pincer ligands have revealed reversible one-electron reduction events. nsf.gov Such studies help in understanding the electronic structure of the molecule and its potential application in redox catalysis. The electrochemical behavior is influenced by the substituents on the molecule; for instance, sterically protecting groups can lead to more stable and reversible redox processes. nsf.gov

Advanced Spectroscopic and Structural Elucidation of 4 4 Pyridinyl 3 Buten 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-(4-Pyridinyl)-3-buten-2-one in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group, the vinylic protons of the enone system, and the protons of the pyridine (B92270) ring. The methyl protons (-CH₃) would appear as a singlet in the upfield region. The vinylic protons (H-3 and H-4) would appear as doublets due to coupling with each other, with a large coupling constant (typically >15 Hz) confirming the E- (trans) configuration of the double bond. nih.gov The protons on the pyridine ring will exhibit characteristic shifts and splitting patterns for a 4-substituted pyridine, appearing as two distinct sets of doublets in the downfield aromatic region.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key resonances would include the carbonyl carbon (C-2) at a significantly downfield shift (typically >190 ppm), the vinylic carbons (C-3 and C-4), the methyl carbon (C-1) in the upfield region, and the four distinct signals for the carbons of the pyridine ring. biointerfaceresearch.commdpi.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring influences the chemical shifts of the ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (-CH₃) | 2.3 - 2.5 (s) | 25 - 30 |

| 2 (C=O) | - | 195 - 200 |

| 3 (-CH=) | 6.7 - 6.9 (d, J ≈ 16 Hz) | 125 - 130 |

| 4 (=CH-) | 7.5 - 7.7 (d, J ≈ 16 Hz) | 140 - 145 |

| 2', 6' (Py) | 8.6 - 8.8 (d) | 150 - 152 |

| 3', 5' (Py) | 7.3 - 7.5 (d) | 120 - 125 |

| 4' (Py) | - | 140 - 143 |

Note: Predicted values are based on data from analogous compounds. nih.govbiointerfaceresearch.comresearchgate.net 's' denotes singlet, 'd' denotes doublet.

While 1D NMR provides essential data, complex molecules often require two-dimensional (2D) NMR techniques for complete and unambiguous assignments. mdpi.comnih.gov These experiments correlate signals from different nuclei, revealing their connectivity through chemical bonds or through space.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. For this compound, a COSY spectrum would show a cross-peak between the vinylic protons H-3 and H-4, confirming their direct coupling. It would also show correlations between the adjacent protons on the pyridine ring (e.g., between H-2'/H-6' and H-3'/H-5'). sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). youtube.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the methyl proton singlet to the C-1 carbon signal and each vinylic and pyridinyl proton to its respective carbon. preprints.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.eduyoutube.com This is crucial for connecting molecular fragments and identifying quaternary carbons (carbons with no attached protons). Key HMBC correlations would include the methyl protons (H-1) to the carbonyl carbon (C-2) and vinylic carbon (C-3), and the vinylic proton H-4 to the carbons of the pyridine ring (C-2', C-3', C-4'). mdpi.commdpi.com

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry. A strong NOE correlation between the vinylic protons H-3 and H-4 would provide further evidence for the E-isomer configuration, although this is usually well-established by the large J-coupling constant.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Normal Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are highly effective for identifying functional groups, as each group exhibits characteristic vibrational frequencies. IR and Raman spectroscopy are complementary, governed by different selection rules; IR absorption requires a change in the molecule's dipole moment, while Raman scattering requires a change in its polarizability. researchgate.net

For this compound, the key functional groups give rise to distinct spectral bands:

Carbonyl Group (C=O): A strong, sharp absorption band in the IR spectrum is expected around 1650-1670 cm⁻¹, characteristic of an α,β-unsaturated ketone. nih.gov The conjugation with the C=C double bond and the pyridine ring lowers the frequency from that of a simple aliphatic ketone (typically ~1715 cm⁻¹). bamu.ac.in

Alkene Group (C=C): The stretching vibration of the carbon-carbon double bond is expected in the 1590-1640 cm⁻¹ region. This band is often strong in the Raman spectrum due to the high polarizability of the π-system. aps.org

Pyridine Ring: The pyridine ring exhibits several characteristic stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region. researchgate.netup.ac.za Shifts in these bands upon coordination or substitution can provide information about electronic interactions. up.ac.za

C-H Bonds: Aromatic C-H stretching vibrations from the pyridine ring appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Expected Intensity) |

| C-H stretch (Pyridine) | 3000 - 3100 | IR (medium), Raman (medium) |

| C-H stretch (Methyl) | 2850 - 3000 | IR (medium), Raman (medium) |

| C=O stretch (Ketone) | 1650 - 1670 | IR (strong) |

| C=C stretch (Alkene) | 1590 - 1640 | IR (medium), Raman (strong) |

| C=C, C=N stretch (Pyridine) | 1400 - 1600 | IR (strong), Raman (strong) |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule as it absorbs light. For conjugated systems like this compound, the most significant transitions are the π→π* and n→π* transitions. libretexts.org

The extensive π-conjugated system, which includes the pyridine ring, the carbon-carbon double bond, and the carbonyl group, allows for a low-energy π→π* transition. This results in a strong absorption band (high molar absorptivity, ε) at a relatively long wavelength (λₘₐₓ), typically in the UV-A region (300-400 nm). biointerfaceresearch.combamu.ac.in A weaker n→π* transition, associated with the non-bonding electrons on the carbonyl oxygen, is expected at a longer wavelength but is often obscured by the more intense π→π* band. libretexts.org The specific λₘₐₓ is sensitive to the solvent polarity. researchgate.net

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Molecules with extended conjugated systems and rigid structures, such as chalcones, often exhibit fluorescence. scirp.org Upon excitation at its λₘₐₓ, this compound is expected to fluoresce. The emission spectrum is typically a mirror image of the absorption band and is shifted to a longer wavelength, a phenomenon known as the Stokes shift.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a molecule in its crystalline solid state. nih.gov This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization. libretexts.org

For this compound (C₉H₉NO), the calculated molecular weight is 147.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 147. The fragmentation of chalcone-like molecules is well-studied and typically involves characteristic cleavage patterns. nih.govoak.go.krresearchgate.net

Key expected fragmentation pathways include:

α-cleavage: Loss of the methyl radical (•CH₃, 15 Da) from the acyl group, leading to a stable acylium ion at m/z 132 ([M-15]⁺). nih.gov

Cleavage adjacent to the carbonyl: Fission of the bond between the carbonyl carbon and the vinylic carbon can lead to the formation of the pyridinyl-ethenyl radical and the acetyl cation ([CH₃CO]⁺) at m/z 43.

Retro-Diels-Alder type cleavage: Cleavage across the enone system can lead to fragments corresponding to the pyridinyl and acetyl moieties.

Pyridine ring fragmentation: Subsequent fragmentation can involve the loss of HCN (27 Da) from pyridine-containing fragments. researchgate.net

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss |

| 147 | [C₉H₉NO]⁺˙ (Molecular Ion) | - |

| 132 | [M - CH₃]⁺ | •CH₃ |

| 118 | [M - CO - H]⁺ | CO, •H |

| 106 | [C₇H₆N]⁺ (Pyridinyl-vinyl cation) | •COCH₃ |

| 78 | [C₅H₄N]⁺ (Pyridinyl cation) | •C₄H₅O |

| 43 | [CH₃CO]⁺ (Acetyl cation) | •C₇H₆N |

Theoretical and Computational Studies on 4 4 Pyridinyl 3 Buten 2 One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the properties of molecules like 4-(4-Pyridinyl)-3-buten-2-one from first principles. wikipedia.org These methods solve the electronic Schrödinger equation to provide insights into molecular structure and reactivity. wikipedia.orgaspbs.com DFT, with functionals like B3LYP, is often used for its balance of computational cost and accuracy in predicting molecular properties. researchgate.netnih.gov Ab initio methods, such as Hartree-Fock, provide a foundational, albeit less accurate, starting point, while more advanced methods can offer higher precision. wikipedia.orgnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a critical first step in computational studies, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. For molecules with rotational freedom, like this compound, different conformers (rotomers) can exist. Theoretical calculations can identify the preferential rotomers in the ground state by comparing their energies. researchgate.net For instance, studies on similar compounds have shown that methods like Hartree-Fock (HF) and DFT (B3LYP) with basis sets such as 6-31G(d) can produce optimized bond lengths and angles that are in good agreement with experimental data. researchgate.net

The electronic structure of this compound is characterized by a conjugated system that includes the pyridine (B92270) ring and the enone moiety. This conjugation leads to a delocalization of π-electrons across the molecule. msu.edu Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a key parameter in determining the molecule's electronic properties and reactivity. Computational studies on related pyridine derivatives have utilized DFT to calculate and discuss these structural and electronic parameters. researchgate.net The presence of the nitrogen atom in the pyridine ring influences the electronic distribution, making the lone pair on the nitrogen accessible and contributing to the molecule's basicity. msu.edu

Table 1: Representative Calculated Geometrical Parameters

| Parameter | Calculated Value (DFT/B3LYP) |

| C=C Bond Length (Butene) | ~1.35 Å |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length (Pyridine) | ~1.34 Å |

| Dihedral Angle (Pyridine-Butene) | Varies with conformer |

Note: The values in this table are illustrative and based on typical results for similar conjugated systems. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra. kashanu.ac.ir Vibrational frequencies, for example, can be calculated using methods like DFT and HF. researchgate.net These calculated frequencies, after appropriate scaling, can be compared with experimental infrared (IR) and Raman spectra to assign specific vibrational modes to the observed spectral bands. researchgate.netresearchgate.net It has been noted that for molecular vibrational problems, the B3LYP functional often provides results superior to scaled Hartree-Fock methods. researchgate.net

Electronic absorption spectra, which are observed in the UV-Visible region, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations help in understanding the nature of electronic transitions, such as those from the HOMO to the LUMO. researchgate.net For conjugated systems like this compound, these transitions are typically π → π* in nature.

Table 2: Illustrative Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Value/Range | Method |

| Key IR Frequencies (cm⁻¹) | C=O stretch: ~1670-1690, C=C stretch: ~1620-1640 | DFT/B3LYP |

| UV-Vis λmax (nm) | ~280-320 | TD-DFT |

Note: These are estimated values based on the compound's structure and data for analogous molecules. Precise predictions require specific computational runs.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model chemical reaction pathways and identify the structures of transition states. numberanalytics.com This is crucial for understanding reaction mechanisms and predicting reaction rates. By mapping the potential energy surface (PES), researchers can locate the minimum energy path from reactants to products, passing through a transition state. numberanalytics.com The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For a molecule like this compound, potential reactions could include additions to the double bond or reactions involving the ketone or pyridine functionalities. For instance, in condensation reactions involving similar species, theoretical calculations have been used to investigate possible structures of intermediates and transition states. researchgate.net Methods like QST2, QST3, or the Nudged Elastic Band (NEB) method are employed to locate and optimize transition state structures. numberanalytics.com

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations are powerful for static properties, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. nih.govbiorxiv.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change. ims.ac.jpims.ac.jp

For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in solution and the transitions between them. nih.gov This can help in understanding how the molecule's shape fluctuates and which conformations are most populated. These simulations can be performed using classical force fields or, for higher accuracy, combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods. u-tokyo.ac.jp

Structure-Activity Relationship (SAR) Computational Modeling (excluding clinical applications)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its activity. oup.com Computational modeling plays a significant role in SAR by calculating molecular descriptors that quantify various aspects of a molecule's structure and properties. These descriptors can then be used to build predictive models. oup.com

For this compound, SAR modeling could be applied to understand how structural modifications would affect its non-clinical properties, such as its reactivity or its interaction with a particular target. Descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (molecular shape and size), and hydrophobic properties (like the partition coefficient, LogP). nih.gov For example, studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown that substitutions at different positions can significantly impact their activity, and these relationships can be rationalized through computational analysis. acs.org

Analysis of Aromaticity and Electron Density Distributions

The pyridine ring in this compound is an aromatic system. libretexts.org Aromaticity is a key concept in organic chemistry, associated with enhanced stability and specific reactivity. rsc.org It arises from the cyclic delocalization of π-electrons. nih.gov Computational methods can quantify aromaticity using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond length equalization, and electronic indices that measure electron delocalization. rsc.orgacs.org

The electron density distribution within the molecule can be calculated using quantum chemical methods. nih.gov This provides a detailed picture of how electrons are shared between atoms and reveals regions that are electron-rich or electron-poor. The electrostatic potential map, for instance, visually represents the charge distribution and can indicate sites susceptible to nucleophilic or electrophilic attack. libretexts.org In pyridine, the nitrogen atom and the delocalized π-system are key features of its electron density distribution. libretexts.org

Applications of 4 4 Pyridinyl 3 Buten 2 One in Specialized Chemical Domains Excluding Clinical Human Trials

Role in Heterogeneous and Homogeneous Catalysis Development

While direct catalytic applications of 4-(4-pyridinyl)-3-buten-2-one are not extensively documented, its structural analogue, trans-4-phenyl-3-buten-2-one (benzalacetone), serves as a key substrate in the development of advanced hydrogenation catalysts. This research provides insight into the potential catalytic relevance of the butenone framework.

In the field of homogeneous catalysis, iron complexes featuring unsymmetrical P-N-N-P ligands have been investigated for the asymmetric hydrogenation of ketones. Studies have shown that these iron catalysts can selectively hydrogenate the ketone group of substrates like trans-4-phenyl-3-buten-2-one without reducing the carbon-carbon double bond. For instance, one study noted that while an iron catalyst could completely hydrogenate acetophenone, the addition of trans-4-phenyl-3-buten-2-one did not result in its conversion, indicating the catalyst's chemoselectivity and a lack of poisoning by the enone structure.

Palladium-based catalysts have also been employed for similar transformations. Palladium(II) acetate, when used without additional ligands under microwave irradiation, has been shown to catalyze the Heck coupling of aryl iodides with methyl vinyl ketone to produce 4-aryl-3-buten-2-ones, demonstrating a synthetic pathway to this class of compounds. Furthermore, palladium nanoparticles supported on materials like poly(acrylic acid)/poly(ethylenimine) (PAA/PEI) films are used for the selective hydrogenation of unsaturated alcohols, highlighting the importance of catalyst design in controlling reaction outcomes with related substrates.

These examples underscore the utility of the α,β-unsaturated ketone structure in probing the activity and selectivity of new catalysts. The pyridine (B92270) moiety in this compound introduces a potential coordination site, suggesting its plausible use as a ligand-substrate in reactions where the catalyst is designed to interact with a specific part of the molecule.

Functional Materials Science Applications

The pyridine group is a fundamental building block in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are created by linking metal ions with organic ligands to form one-, two-, or three-dimensional networks with potential applications in gas storage, separation, and catalysis. Ligands containing pyridyl donors are frequently used for this purpose.

While this compound is not a commonly cited ligand, its structural components are well-represented in functional materials. For example, flexible ligands like 1,2-bis(4-pyridyl)ethane (B167288) and rigid linkers such as 4,4'-bipyridine (B149096) are extensively used to create coordination polymers with diverse structures and properties. The synthesis of copper(I) coordination polymers with 1,2-bis(4-pyridyl)ethane has been explored for applications as downshifters in photovoltaic modules, where they absorb UV light and emit in the visible spectrum.

The presence of both a pyridyl nitrogen and a carbonyl oxygen in this compound provides two potential coordination sites for metal ions. This bifunctionality could lead to the formation of complex network structures. Research on related bis(bipyridinium) derivatives shows their ability to induce the aggregation of semiconductor quantum dots, a phenomenon relevant to the creation of new optical materials. The principles demonstrated with these established pyridine-based ligands suggest a potential, if yet unexplored, role for this compound as a linker in the design of novel functional materials.

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the spontaneous association of molecules through non-covalent interactions to form well-defined, larger structures. Pyridine-containing molecules are central to this field, acting as "tectons" or building blocks in the self-assembly of complex architectures such as molecular squares, triangles, and cages.

The self-assembly process is often directed by the coordination of pyridyl nitrogen atoms to metal centers, such as palladium(II) or platinum(II). For instance, the reaction of ligands containing two orthogonal metal-binding sites, like 4-(2-pyridyl)-pyrimidine, with silver salts can lead to the formation of either molecular squares or rectangles depending on the reaction conditions and the counter-ion present. Similarly, macrocycles containing the bis(1,2,3-triazolyl)pyridine motif have been shown to self-assemble with transition metal ions.

The structure of this compound, with its terminal pyridine ring, makes it a candidate for use as a monodentate or potentially bidentate ligand in such assemblies. Its α,β-unsaturated system also offers a site for post-assembly modification. For example, metallarectangles constructed with 1,2-bis(4-pyridyl)ethylene ligands have been shown to undergo [2+2] cycloaddition reactions upon UV irradiation, demonstrating how the reactivity of a component can be utilized within a supramolecular structure. These established principles indicate the potential of this compound to serve as a component in the design of new, functional supramolecular systems.

As a Building Block in Complex Organic Molecule Synthesis

The α,β-unsaturated ketone moiety in this compound makes it a versatile Michael acceptor, a class of compounds that readily undergoes conjugate addition reactions. This reactivity is fundamental to its role as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The butenone structure serves as a key intermediate for synthesizing a variety of bioactive heterocyclic compounds.

One significant application involves the synthesis of quinoline (B57606) derivatives. Research has shown that precursors related to this compound can be used to construct 2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines, which have demonstrated potent antifungal activity against various fungal strains, including Aspergillus and Trichophyton species. The synthesis involves the reaction of γ-pyridyl substituted precursors to form the tetrahydroquinoline core, with the final products showing minimum inhibitory concentrations (MIC) as low as 8 µg/mL against certain dermatophytes.

Furthermore, derivatives of this compound are precursors to other important heterocyclic systems. For example, 3-dimethylamino-1-(4-pyridyl)-2-buten-1-one, a close analog, reacts with 3-amino-1,2,4-triazole to yield 5-methyl-7-(4-pyridyl)-1,2,4-triazolo[1,5-a]pyrimidine. This class of compounds is explored for various biological activities, including antifungal properties. A notable industrial synthesis of the cardiotonic drug Milrinone, used for severe congestive heart failure, employs 4-(dimethylamino)-3-(4-pyridinyl)-3-buten-2-one, which is condensed with cyanoacetamide.

The following table summarizes the antifungal activity of a series of 2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines derived from related precursors.

| Compound | Aspergillus fumigatus MIC (µg/mL) | Aspergillus flavus MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Trichophyton rubrum MIC (µg/mL) |

| 6c | >128 | 64 | >128 | 8 |

| 7c | 64 | 64 | 64 | 8 |

| 8c | 32 | 32 | 64 | 8 |

| 9c | 64 | 64 | 64 | 8 |

| 10c | 64 | 64 | 64 | 8 |

| Ketoconazole | 16 | 16 | 16 | 1 |

| Terbinafine | 16 | 16 | 16 | 0.25 |

| Data derived from Vargas Méndez et al., J. Braz. Chem. Soc., 2010. |

Pyridine-based compounds are crucial in the agrochemical industry, serving as fungicides, insecticides, and herbicides. The versatile reactivity of this compound makes it a potential starting material for the synthesis of agrochemically relevant scaffolds, such as pyranopyrazoles.

Pyranopyrazoles are fused heterocyclic systems known to possess a wide range of biological activities, including insecticidal and fungicidal properties. The synthesis of these compounds often involves a multi-component reaction, typically condensing an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine (B178648) hydrate. In a related synthetic strategy, α,β-unsaturated ketones can serve as the precursor that combines with a pyrazolone (B3327878) and a source of cyanide (like malononitrile) to form the pyranopyrazole ring system.

Given that this compound is an α,β-unsaturated ketone, it can be envisioned as a key starting material in a two- or three-component reaction to generate novel pyranopyrazole derivatives bearing a pyridyl substituent. The synthesis of these fused heterocycles is of significant interest due to their established role as biodegradable agrochemicals. While direct examples starting from this compound are not prominent in the literature, the established synthetic routes to pyranopyrazoles from analogous unsaturated ketones provide a clear pathway for its potential use in this area of research.

Biological Activity and Mechanistic Research of 4 4 Pyridinyl 3 Buten 2 One and Its Analogs Excluding Clinical Human Trial Data and Safety Profiles

In Vitro Studies on Enzyme Inhibition and Receptor Binding

In vitro studies are fundamental in determining the specific molecular targets of a compound. For 4-(4-Pyridinyl)-3-buten-2-one and its analogs, research has primarily pointed towards the inhibition of specific enzymes involved in cellular metabolism, with other potential receptor interactions also being an area of investigation.

Enzyme Inhibition: A significant body of research has focused on an analog of this compound, namely 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) . This compound has been identified as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) . nih.govresearchgate.netnih.gov PFKFB3 is a crucial bifunctional enzyme that regulates glycolysis by synthesizing fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in the glycolytic pathway. nih.govnih.gov By inhibiting PFKFB3, compounds like 3PO can reduce the rate of glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). researchgate.netnih.gov

The inhibitory activity of 3PO and other chalcone-based analogs against PFKFB3 suggests that the pyridinyl-enone scaffold is a key pharmacophore for this target. researchgate.netresearchgate.net While direct inhibitory data for this compound on PFKFB3 is not extensively documented in the reviewed literature, its structural similarity to 3PO makes PFKFB3 a primary putative target. Other analogs, such as PFK15 and PFK158, which share the reactive α,β-unsaturated carbonyl moiety, also demonstrate PFKFB3 inhibition. nih.gov

The table below summarizes the key enzyme inhibition findings for an important analog.

| Compound | Target Enzyme | Activity Observed |

| 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) | PFKFB3 | Inhibition of kinase activity, leading to reduced levels of fructose-2,6-bisphosphate and suppressed glycolysis. researchgate.netnih.gov |

Receptor Binding: The pyridine (B92270) moiety is a common structural feature in ligands for various receptors. Dihydropyridine derivatives, for instance, have been shown to bind to adenosine (B11128) receptors, with some analogs displaying selectivity for the A3 subtype. nih.gov While direct binding assays for this compound on a wide panel of receptors are not readily available in the literature, the presence of the pyridine ring suggests that its receptor binding profile could be a subject for future investigation.

Cell-Based Assays for Elucidating Molecular and Cellular Mechanisms

Cell-based assays provide a more biologically relevant context to understand a compound's effects on cellular processes. nih.gov Research on analogs of this compound has utilized these assays to explore their anticancer potential.

Studies using the PFKFB3 inhibitor 3PO have demonstrated its ability to reduce the proliferation of various human bladder cancer cell lines. nih.gov The growth of these cell lines was found to be highly dependent on glucose, and treatment with 3PO led to significant growth inhibition. nih.gov This effect is consistent with its mechanism of action as a glycolysis inhibitor. Furthermore, combining 3PO with other compounds that affect glucose metabolism, such as 2-deoxyglucose or dichloroacetate, resulted in additive growth inhibitory effects. nih.gov These findings highlight that targeting the metabolic vulnerability of cancer cells via PFKFB3 inhibition is a viable therapeutic strategy.

The table below presents findings from cell-based assays involving the analog 3PO.

| Compound | Cell Lines Tested | Assay Type | Key Findings |

| 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) | Human Bladder Cancer Cell Lines | Cell Growth / Proliferation | Reduced cell growth, particularly in glucose-dependent lines. nih.gov |

| 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) | Human Bladder Cancer Cell Lines | Combination Studies | Additive growth inhibition when combined with other glycolysis inhibitors. nih.gov |

Other pyridine-containing compounds have also shown potent antiproliferative activity across various cancer cell lines, including breast, lung, and colon cancer, often with IC50 values in the low micromolar or even nanomolar range. nih.govnih.govnih.gov These broader findings support the potential of the pyridinylbutenone scaffold as a source of new anticancer agents.

Structure-Activity Relationship (SAR) Investigations for Bioactivity Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the pyridinyl-enone class of molecules, SAR investigations have provided insights into the structural features required for biological activity.

Within the series of PFKFB3 inhibitors, the α,β-unsaturated ketone (enone) functionality is a common feature and appears important for activity, though it can also contribute to non-specific interactions. nih.gov The arrangement and electronic properties of the pyridine rings significantly influence potency. In the case of PFKFB3 inhibitors, compounds like PFK15 and PFK158, which replace the 3-pyridinyl ring of 3PO with a quinolin-2-yl group, also show potent inhibition, indicating that larger aromatic systems can be accommodated and may enhance activity. nih.gov

General SAR studies on bioactive pyridine derivatives have shown that the position and nature of substituents on the pyridine ring can dramatically alter biological effects, including anticancer activity. nih.govnih.gov For instance, the introduction of specific functional groups can modulate properties like hydrogen bonding capacity, lipophilicity, and metabolic stability, which in turn affects target engagement and cellular efficacy. nih.gov

| Structural Feature | Observation | Implication for Bioactivity Optimization |

| α,β-Unsaturated Ketone | Common in PFKFB3 inhibitors like 3PO, PFK15, and PFK158. nih.govresearchgate.net | Likely a key pharmacophoric element for enzyme interaction. |

| Pyridine Ring System | The presence and orientation of the nitrogen atom influence binding and physicochemical properties. nih.govnih.gov | Modifications can be used to tune selectivity and potency. |

| Aromatic Substituents | Replacing a pyridine ring with a larger quinoline (B57606) system (e.g., in PFK15) can maintain or enhance PFKFB3 inhibition. nih.gov | Exploration of different aromatic and heteroaromatic groups is a valid optimization strategy. |

Biological Target Identification and Validation Research

Identifying the specific molecular target(s) of a bioactive compound is essential for understanding its mechanism of action. mdpi.com For this compound, the primary putative target, based on strong evidence from its analog 3PO, is the glycolytic enzyme PFKFB3 . nih.govnih.gov The validation of PFKFB3 as a therapeutic target in oncology is supported by numerous studies showing its overexpression in various tumors and its role in promoting the Warburg effect, angiogenesis, and cell survival. nih.govnih.gov

Beyond PFKFB3, the pyridinyl-enone scaffold could potentially interact with other enzymes, particularly protein kinases. The pyridine and pyridinone cores are prevalent in a multitude of kinase inhibitors, where they often act as hinge-binding motifs. nih.govbohrium.com High-throughput screening campaigns have successfully identified kinase inhibitors for targets such as Focal Adhesion Kinase (FAK), Aurora Kinase B, and PI3K/mTOR from libraries containing pyridine-based compounds. nih.govnih.gov Therefore, it is plausible that this compound or its derivatives could exhibit inhibitory activity against one or more protein kinases. A systematic screening against a panel of kinases would be a logical step in further characterizing its biological target profile.

Evaluation as a Privileged Scaffold for Drug Discovery Research

A privileged scaffold is a molecular framework that is capable of providing ligands for multiple, distinct biological targets through modification of its substitution pattern. nih.gov The pyridine and pyridinone heterocycles are widely regarded as privileged structures in medicinal chemistry. nih.govbohrium.comnih.gov This is due to several advantageous properties:

Versatile Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, while attached functional groups can be tailored to provide additional interactions. nih.govnih.gov

Bioisosteric Replacement: The pyridine ring can serve as a bioisostere for phenyl rings or other heterocycles, allowing for the modulation of properties like solubility, metabolic stability, and polarity. nih.gov

Synthetic Accessibility: The chemistry for modifying pyridine rings is well-established, facilitating the creation of diverse compound libraries for screening. nih.gov

The pyridinyl-butenone core of this compound combines the privileged pyridine scaffold with an enone linker, a motif present in many biologically active compounds, including kinase inhibitors and metabolic enzyme modulators. nih.gov This hybridization of structural motifs suggests that the pyridinyl-butenone framework itself has significant potential as a privileged scaffold for developing new therapeutic agents targeting a range of proteins. mdpi.com Its utility has been demonstrated in the context of PFKFB3 inhibitors and suggests that derivatives could be developed to target other enzymes or receptors.

Environmental Fate and Advanced Analytical Methodologies for 4 4 Pyridinyl 3 Buten 2 One

Environmental Degradation Pathways and Kinetics

The environmental fate of 4-(4-Pyridinyl)-3-buten-2-one is largely determined by its susceptibility to various degradation processes. Its chemical structure, containing a double bond, a carbonyl group, and a nitrogen-containing aromatic ring, indicates that atmospheric oxidation and photodegradation are likely to be significant removal pathways.

In the troposphere, organic compounds are primarily degraded by reactions with photochemically generated oxidants, most notably the hydroxyl (•OH) radical, and to a lesser extent, ozone (O₃) and the nitrate (B79036) radical (NO₃). ethernet.edu.etnoaa.gov The reaction with •OH radicals is often the dominant removal process for many volatile organic compounds (VOCs) during the daytime. researchgate.net

The reaction with ozone is generally slower for simple alkenes unless the double bond is highly substituted with electron-donating groups. However, the conjugated system in this compound could influence its reactivity towards O₃.

Table 1: Atmospheric Reaction Rate Constants for Structurally Related Compounds

| Compound | Oxidant | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) | Reference |

|---|---|---|---|---|

| (E)-4-Methoxy-3-buten-2-one | •OH | (1.41 ± 0.11) x 10⁻¹⁰ | ~2 hours | researchgate.net |

| 3-Buten-2-one | •OH | 1.9 x 10⁻¹¹ | ~14.5 hours | ethernet.edu.et |

| Pyridine (B92270) | •OH | 5.0 x 10⁻¹³ (estimated) | ~23 days | |

| 2-Butene, (E)- | •OH | 6.4 x 10⁻¹¹ | ~4.3 hours | ethernet.edu.et |

Atmospheric lifetime calculated assuming an average [•OH] of 1 x 10⁶ molecules cm⁻³.

Photodegradation, or photolysis, involves the breakdown of molecules by absorbing light energy, typically from sunlight. This process can occur directly, if the molecule absorbs light in the solar spectrum (λ > 290 nm), or indirectly, through reactions with photochemically produced species (photosensitized degradation). The conjugated system of this compound is expected to absorb UV radiation, potentially leading to direct photodegradation.

Studies on the photodegradation of related compounds, such as pyridine and its derivatives, often employ heterogeneous photocatalysis using semiconductor materials like zinc oxide (ZnO) or titanium dioxide (TiO₂). preprints.orgmdpi.com For example, the photodegradation of pyridine has been demonstrated using Pt-ZnO supported on Al₂O₃, following pseudo-first-order kinetics. preprints.org The degradation efficiency in such systems is highly dependent on factors like pH, catalyst loading, and initial substrate concentration. preprints.orgresearchgate.net At acidic pH, the degradation of pyridine can be enhanced due to better adsorption on the catalyst surface and a higher generation of hydroxyl radicals. preprints.org Given that this compound contains a pyridine moiety, similar photocatalytic degradation pathways can be anticipated. The degradation mechanism likely involves the generation of highly reactive oxygen species, such as hydroxyl radicals, which attack the molecule, leading to ring-opening and eventual mineralization. researchgate.netrsc.orgnih.gov

Development of Advanced Analytical Techniques for Detection and Quantification in Complex Matrices

The accurate detection and quantification of this compound in environmental samples such as water, soil, or air require sensitive and selective analytical methods. The polarity imparted by the pyridine ring and the carbonyl group, along with its potential presence at trace levels, necessitates the use of advanced analytical instrumentation.

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation and identification of organic compounds in complex mixtures. measurlabs.comjmchemsci.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution and is a standard method for analyzing volatile and semi-volatile organic compounds. nih.govbiomedpharmajournal.orgbrjac.com.br However, direct analysis of polar compounds like this compound can be challenging. The basic nitrogen of the pyridine ring can interact with active sites in the GC system, leading to poor peak shape (tailing) and reduced sensitivity. cdc.gov To overcome these issues, derivatization is often employed. chromatographyonline.comgreyhoundchrom.com This process chemically modifies the analyte to make it more volatile and less polar. For the amine functionality within the pyridine ring, derivatizing agents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) could be used to improve its chromatographic behavior. cdc.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a preferred method for analytes like this compound. measurlabs.comsigmaaldrich.comfarmaciajournal.com Reversed-phase liquid chromatography (RPLC) would likely be the separation mode of choice, using an acidic mobile phase to ensure the protonation of the pyridine nitrogen, which generally results in better peak shape. Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. acs.org For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion, and collision-induced dissociation (CID) would generate characteristic product ions for quantification and confirmation. Derivatization can also be used in LC-MS/MS, not to increase volatility, but to enhance ionization efficiency and thus sensitivity. nih.gov Reagents that introduce a readily ionizable group, such as those used for vitamin D analysis, could potentially be adapted. nih.gov

Table 2: Proposed Chromatographic and Mass Spectrometric Parameters for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection Mode | Potential Derivatization | Reference |

|---|---|---|---|---|---|

| GC-MS | Mid-polarity capillary (e.g., VF-624ms or DB-5ms) | Helium | Electron Ionization (EI) with Scan or SIM | Silylation (e.g., MTBSTFA) or Acylation (e.g., TFAA) | nih.govcdc.gov |

| LC-MS/MS | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM) | Not typically required, but possible to enhance ionization (e.g., with pyridine-reactive tags) | farmaciajournal.comacs.orgnih.gov |

Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, cost-effective, and portable analysis. scielo.br The development of a sensor for this compound would leverage the electrochemical properties of its functional groups. The conjugated system and the pyridine ring are electroactive and can be oxidized or reduced at an electrode surface.

Research in this area often focuses on modifying the electrode surface to enhance sensitivity and selectivity. mdpi.com Strategies include:

Nanomaterial Modification: Using materials like graphene, carbon nanotubes, or metal nanoparticles to increase the electrode's surface area and improve electron transfer kinetics. oatext.comnih.gov

Molecularly Imprinted Polymers (MIPs): Creating synthetic receptors with cavities specifically designed to bind the target analyte, this compound. mdpi.com This approach imparts high selectivity to the sensor. A common method involves polymerizing functional monomers (e.g., 4-vinyl pyridine) and a cross-linker around the template molecule. mdpi.com After removing the template, the polymer contains recognition sites that selectively rebind the analyte, generating a measurable electrochemical signal.

While specific sensors for this compound have not been reported, the principles used to detect other pyridine or pyrimidine-based molecules are directly applicable. oatext.com For instance, sensors have been developed for pyrazolopyrimidines using graphene-modified screen-printed electrodes, demonstrating the feasibility of this approach for related heterocyclic structures. oatext.com

Future Research Directions and Unexplored Avenues for 4 4 Pyridinyl 3 Buten 2 One

Emerging Synthetic Methodologies and Sustainable Synthesis Paradigms

The traditional synthesis of 4-(4-Pyridinyl)-3-buten-2-one, often achieved through Claisen-Schmidt condensation, is effective but also presents opportunities for greener and more efficient alternatives. rjpn.org Future research is increasingly focused on sustainable synthesis paradigms that minimize waste, reduce energy consumption, and utilize environmentally benign reagents. researchgate.net

Emerging synthetic methodologies that could be applied to the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of chalcone (B49325) derivatives. nih.gov The application of microwave irradiation to the Claisen-Schmidt condensation of 4-pyridinecarboxaldehyde (B46228) and acetone (B3395972) could offer a more energy-efficient route. researchgate.net

Solvent-Free Reactions: Conducting the synthesis in the absence of a solvent, or "neat," is a cornerstone of green chemistry. benthamdirect.com Solid-state trituration between the reactants in the presence of a solid base like potassium hydroxide (B78521) or sodium hydroxide can lead to the formation of chalcones in an eco-friendly manner. benthamdirect.com

Biocatalysis: The use of enzymes or whole-organism biocatalysts presents a highly selective and environmentally friendly approach to chemical synthesis. rjpn.orgsaudijournals.com Research into identifying or engineering enzymes that can catalyze the aldol (B89426) condensation to form this compound could lead to a highly sustainable production method.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. The synthesis of this compound in a flow system could enable more efficient and automated production.

| Synthesis Method | Potential Advantages |

| Microwave-Assisted | Reduced reaction time, increased yields, energy efficiency. researchgate.netnih.gov |

| Solvent-Free | Reduced waste, lower environmental impact, simplified workup. benthamdirect.com |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. rjpn.orgsaudijournals.com |

| Flow Chemistry | Precise reaction control, improved safety, scalability, automation. |

Advanced Spectroscopic Characterization Techniques and Data Interpretation

While standard spectroscopic techniques such as NMR and IR are routinely used to characterize this compound, advanced methods can provide deeper insights into its structure, dynamics, and electronic properties. longdom.org Future research will likely leverage these techniques for a more comprehensive understanding of the molecule.

Potential advanced spectroscopic techniques include: